![molecular formula C8H10N4O B1478550 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2091119-05-8](/img/structure/B1478550.png)
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol (also known as AMPP), is a small molecule that has been studied for its potential applications in the fields of biochemistry, physiology, and drug development. AMPP is a synthetic compound that has been developed by chemists to study the effects of certain compounds on biochemical and physiological processes. AMPP has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, as well as advantages and limitations of the compound.
Scientific Research Applications
Synthesis and Application to Polyester Fibres
A study by Rangnekar (2007) focused on the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines, demonstrating their application to polyester fibers as disperse dyes. The study explored the fastness properties of these compounds when applied to textiles, showcasing a practical application of these chemicals in the material science domain Rangnekar, D. W. (2007). Journal of Chemical Technology & Biotechnology, 49, 311-320.
Heterocyclic Compound Synthesis
Research by Tsizorik et al. (2020) involved the synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation, leading to new compounds with potential applications in pharmaceutical and chemical industries. This work highlights the versatility of pyrazolo[1,5-a]pyrazin-4-ol derivatives in synthesizing complex heterocyclic compounds Tsizorik et al. (2020). Chemistry of Heterocyclic Compounds, 56, 1554-1559.
Biological Activity Exploration
Fedotov and Hotsulia (2022) conducted a study on the synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, investigating their biological potential by analyzing the influence on various biochemical processes. This research points towards the exploration of these compounds' biological activities, including potential antimicrobial and anti-inflammatory properties Fedotov, S., & Hotsulia, A. S. (2022). Current issues in pharmacy and medicine: science and practice.
Antimicrobial and Anti-inflammatory Agents
Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, evaluating their antimicrobial and anti-inflammatory activities. This study underscores the potential of pyrazolo[1,5-a]pyrazin-4-ol derivatives in developing new therapeutic agents Aggarwal, R., et al. (2014). Journal of Fluorine Chemistry, 168, 16-24.
Agricultural Applications
Yengoyan et al. (2020) reported on the synthesis and preliminary biological properties assessment of novel derivatives of 6-methylpyrimidine-4-ol, including pyrazole, 1,2,4-triazole, and pyridazine moieties. The compounds demonstrated significant stimulating action on plant growth, suggesting their potential use in agriculture as growth stimulants Yengoyan, A., et al. (2020). Letters in Organic Chemistry, 17, 149-156.
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol interacts with CDK2, inhibiting its function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice
Result of Action
The result of the compound’s action is the inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against certain cell lines . The compound’s interaction with CDK2 leads to alterations in cell cycle progression and the induction of apoptosis within cells .
properties
IUPAC Name |
2-(aminomethyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-4-12-7(8(13)10-5)2-6(3-9)11-12/h2,4H,3,9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXTECVGGOVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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